6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Overview
Description
6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a bromo-substituted naphthyl group attached to a glucopyranoside moiety with an acetamido group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves multiple steps, starting with the bromination of 2-naphthol to introduce the bromo group at the 6-position. This is followed by the formation of the glucopyranoside moiety through glycosylation reactions, often using protecting groups to ensure selectivity. The acetamido group is then introduced through acetylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted naphthyl derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in glycosidase enzyme studies.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Employed in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group and the glucopyranoside moiety play crucial roles in its biological activity, potentially interacting with enzymes or receptors to elicit a response.
Comparison with Similar Compounds
6-Bromo-2-naphthol: Similar structure but lacks the glucopyranoside moiety.
2-Acetamido-2-deoxy-beta-D-glucopyranoside: Similar glucopyranoside structure but lacks the bromo-substituted naphthyl group.
Uniqueness: 6-Bromo-2-naphthyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its combination of a bromo-substituted naphthyl group and a glucopyranoside moiety, which provides distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(6-bromonaphthalen-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO6/c1-9(22)20-15-17(24)16(23)14(8-21)26-18(15)25-13-5-3-10-6-12(19)4-2-11(10)7-13/h2-7,14-18,21,23-24H,8H2,1H3,(H,20,22)/t14-,15-,16-,17-,18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLZKJDWMYDYOK-DUQPFJRNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC3=C(C=C2)C=C(C=C3)Br)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=C(C=C2)C=C(C=C3)Br)CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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